molecular formula C5Cl3N3 B1295669 2,4,6-Trichloro-5-cyanopyrimidine CAS No. 3029-64-9

2,4,6-Trichloro-5-cyanopyrimidine

Cat. No.: B1295669
CAS No.: 3029-64-9
M. Wt: 208.43 g/mol
InChI Key: IAJCAZVXGKGAQK-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-cyanopyrimidine is a heterocyclic compound with the molecular formula C5Cl3N3. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichloro-5-cyanopyrimidine plays a crucial role in biochemical reactions, particularly in the development of phosphoinositide 3-kinase (PI3K) β/δ inhibitors for the treatment of phosphatase and tensin homolog (PTEN) related conditions . It interacts with various enzymes, proteins, and other biomolecules, including PI3K and PTEN. The nature of these interactions involves the inhibition of PI3K activity, which is essential for cell growth and survival signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it affects the PI3K/AKT signaling pathway, leading to alterations in cell proliferation, apoptosis, and metabolism . The compound’s impact on gene expression includes the regulation of genes involved in cell cycle control and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PI3K. It acts as an inhibitor of PI3K, thereby preventing the phosphorylation of downstream targets such as AKT . This inhibition leads to a decrease in cell survival signals and an increase in apoptotic signals. Additionally, this compound may influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of PI3K activity and prolonged effects on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of intermediate metabolites . These metabolic pathways may involve hydrolytic-oxidative dechlorination and denitrification processes. The effects on metabolic flux and metabolite levels are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its physicochemical properties, including lipophilicity and solubility. Understanding the transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Trichloro-5-cyanopyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a deacidification agent . The reaction proceeds as follows: [ \text{Barbituric acid} + \text{POCl}_3 \rightarrow \text{2,4,6-Trichloropyrimidine} ] Further chlorination and cyanation steps yield this compound.

Industrial Production Methods: Industrial production methods often involve similar chlorination processes but are optimized for higher yields and purity. For example, using phosphorus pentachloride (PCl5) or a combination of phosphorus trichloride (PCl3) and chlorine (Cl2) can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-5-cyanopyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form different derivatives.

    Oxidation: Oxidative reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Reduction: Reduced pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine derivatives.

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trichloro-5-cyanopyrimidine is unique due to its combination of chlorine and cyano groups, which confer distinct reactivity and biological activity. Its ability to act as a versatile intermediate in various synthetic pathways makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2,4,6-trichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3N3/c6-3-2(1-9)4(7)11-5(8)10-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJCAZVXGKGAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290767
Record name 2,4,6-Trichloro-5-cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3029-64-9
Record name 3029-64-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trichloro-5-cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 2,4,6-trichloro-5-cyanopyrimidine is reacted with potassium fluoride?

A1: Reacting this compound with potassium fluoride at 250°C leads to the substitution of chlorine atoms with fluorine atoms. Interestingly, this reaction doesn't just produce the fully fluorinated product, 5-cyano-2,4,6-trifluoropyrimidine. Instead, it yields a mixture of partially fluorinated compounds as well: 4-chloro-5-cyano-2,6-difluoropyrimidine, 2,4-dichloro-5-cyano-6-fluoropyrimidine, and 4,6-dichloro-5-cyano-2-fluoropyrimidine. [] This suggests that the fluorine substitution reaction proceeds in a stepwise manner and offers the possibility of controlling the degree of fluorination by adjusting reaction conditions.

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